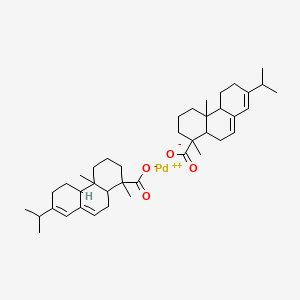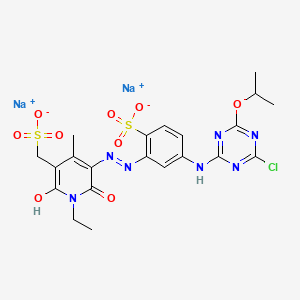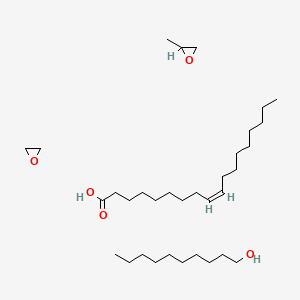
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is a complex compound that combines several functional groups, including alcohol, epoxide, and unsaturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of decan-1-ol, followed by the formation of 2-methyloxirane through epoxidation reactions. The (Z)-octadec-9-enoic acid is then introduced, and the final compound is obtained by combining these intermediates under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane undergoes various chemical reactions, including:
Oxidation: The alcohol group in decan-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The unsaturated bond in (Z)-octadec-9-enoic acid can be reduced to form saturated fatty acids.
Substitution: The epoxide group in 2-methyloxirane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids from the oxidation of decan-1-ol.
Reduction: Saturated fatty acids from the reduction of (Z)-octadec-9-enoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves interactions with molecular targets such as enzymes and receptors. The epoxide group can react with nucleophilic sites in proteins, leading to modifications that affect biological pathways. The unsaturated fatty acid component can interact with lipid membranes, influencing membrane fluidity and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decan-1-ol: A simple alcohol with similar chemical properties but lacks the epoxide and unsaturated fatty acid groups.
2-Methyloxirane: An epoxide with similar reactivity but lacks the alcohol and fatty acid components.
(Z)-Octadec-9-enoic Acid: An unsaturated fatty acid with similar biological properties but lacks the alcohol and epoxide groups.
Uniqueness
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This multifunctionality makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72283-35-3 |
|---|---|
Molekularformel |
C33H66O5 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/C18H34O2.C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);11H,2-10H2,1H3;3H,2H2,1H3;1-2H2/b10-9-;;; |
InChI-Schlüssel |
DQDDQHABJCZKHF-BZKIHGKGSA-N |
Isomerische SMILES |
CCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1CO1.C1CO1 |
Kanonische SMILES |
CCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Verwandte CAS-Nummern |
72283-35-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



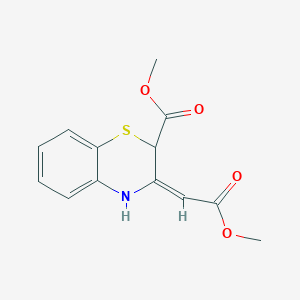
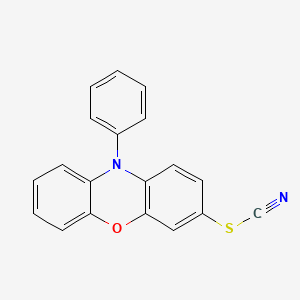
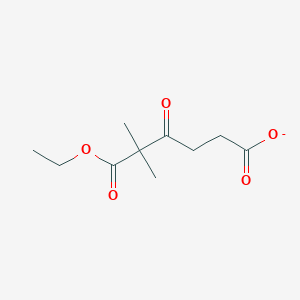
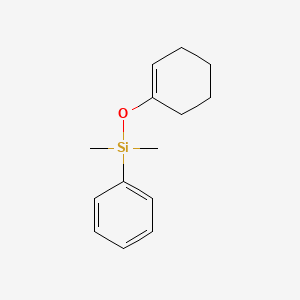
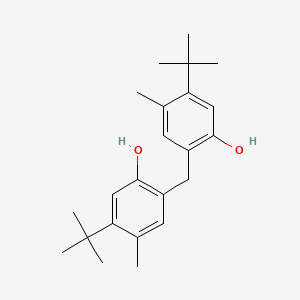

![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)

